![molecular formula C12H12N4O2S B2359810 8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 860610-66-8](/img/structure/B2359810.png)
8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (abbreviated as DMTQ) is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. DMTQ is a member of the triazoloquinazoline family, which has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. DMTQ has also been found to possess antioxidant and anti-tumor activities. The compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- The compound 8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione and related structures have been explored in the synthesis of novel organic compounds. For instance, the synthesis of 8,8-R, R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones involved a three-component condensation process, indicating the compound's utility in complex organic syntheses (Shikhaliev et al., 2005).
Applications in Medicinal Chemistry
- There has been significant research into the use of 8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione and its derivatives as potential therapeutic agents. For example, a study on the synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents highlighted their potential in combating various bacterial infections (Zeydi et al., 2017).
Structural and Computational Analysis
- Advanced computational and structural analyses, such as DFT Calculation, Hirshfeld Analysis, and X-Ray Crystal Structure studies, have been conducted on certain derivatives of this compound. These analyses provide insights into their molecular and supramolecular structures, demonstrating the compound's significance in the field of chemical analysis and materials science (Abuelizz et al., 2021).
Exploration in Heterocyclic Chemistry
- The compound has also been a subject of interest in heterocyclic chemistry, where its reactivity and potential for forming novel chemical structures are explored. This area of study offers insights into the versatility and reactivity of this compound in creating new heterocyclic structures (Pfeiffer et al., 1999).
Potential for Antifungal and Antioxidant Properties
- Some studies have investigated the antifungal and antioxidant properties of triazoloquinazoline derivatives, suggesting potential applications in the treatment of fungal infections and oxidative stress-related conditions (Sompalle et al., 2016).
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-6-13-11-7-4-9(17-2)10(18-3)5-8(7)14-12(19)16(11)15-6/h4-5H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOHEGBIUSGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

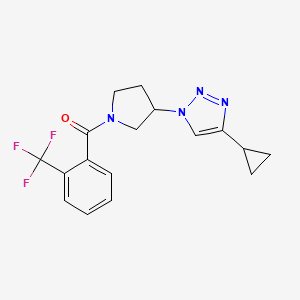
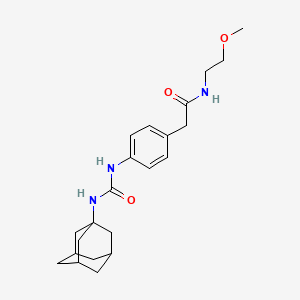
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)
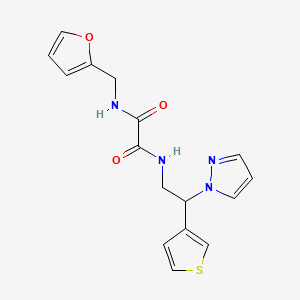
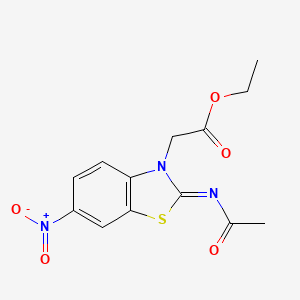
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)
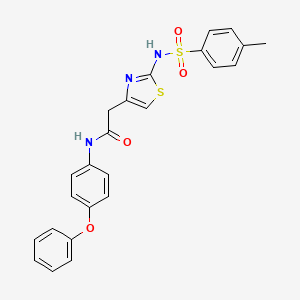
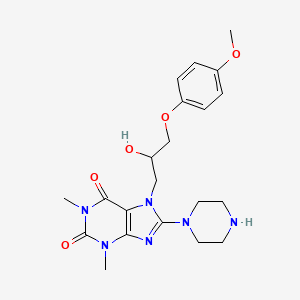
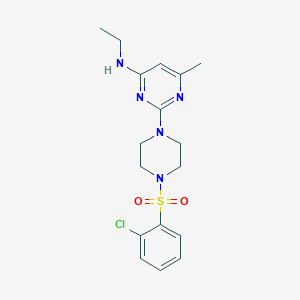

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
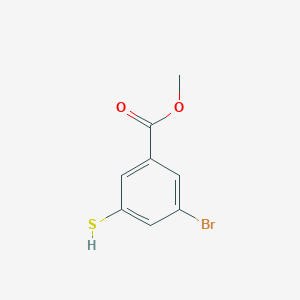
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)